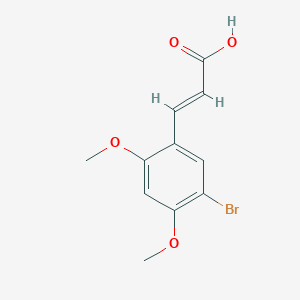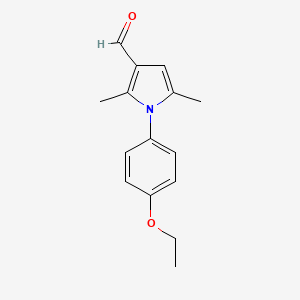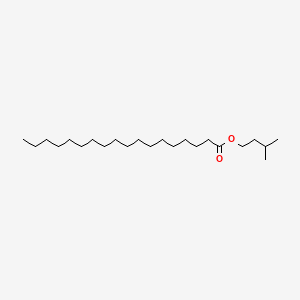
Isopentyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl stearate is a chemical compound that is part of the ester family . It is derived from isopentyl alcohol and stearic acid .
Synthesis Analysis
The synthesis of isopentyl stearate can be achieved through the Fischer esterification process . This involves the reaction of isopentyl alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid . The reaction mechanism involves initial protonation of the carboxyl group, nucleophilic attack by the hydroxyl, proton transfer, and loss of water followed by loss of the catalyzing acid to produce the ester .Molecular Structure Analysis
Isopentyl stearate has the molecular formula C23H46O2 . The structure of esters, like isopentyl stearate, generally involves a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis
The chemical reactions involving isopentyl stearate are similar to those of other esters. The Fischer esterification process is a common reaction involving esters . This process involves the reaction of a carboxylic acid and an alcohol, producing an ester and water .Physical And Chemical Properties Analysis
Isopentyl stearate has a molecular weight of 354.61 . It has various physical and chemical properties such as ideal gas heat capacity, dynamic viscosity, standard Gibbs free energy of formation, enthalpy of formation at standard conditions, and enthalpy of fusion at standard conditions .Mecanismo De Acción
Safety and Hazards
While specific safety data for isopentyl stearate was not found, similar compounds like isopentyl acetate have safety data available. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its flammability and potential for causing skin and eye irritation .
Propiedades
Número CAS |
627-88-3 |
|---|---|
Nombre del producto |
Isopentyl stearate |
Fórmula molecular |
C23H46O2 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
3-methylbutyl octadecanoate |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h22H,4-21H2,1-3H3 |
Clave InChI |
WDQOEAOLRIMQDA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |
melting_point |
25.5 °C |
Otros números CAS |
627-88-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





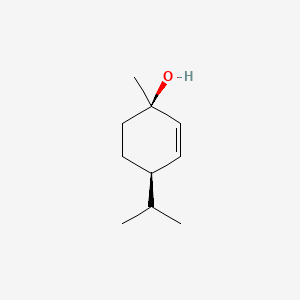
![Benzo[b]picene](/img/structure/B1614567.png)

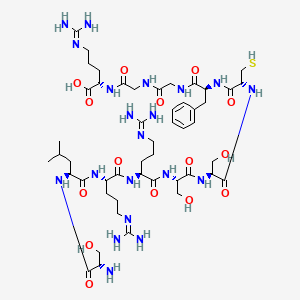
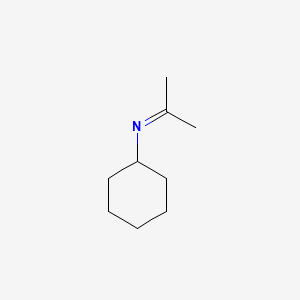
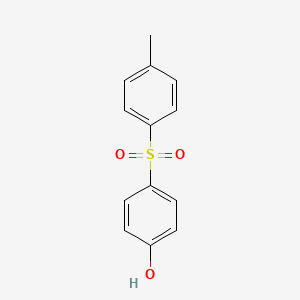
![(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine](/img/structure/B1614573.png)



